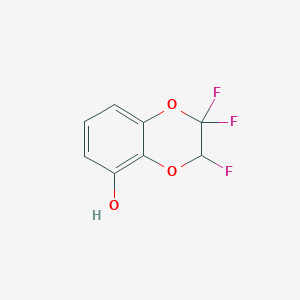

2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol is a chemical compound characterized by the presence of trifluoromethyl groups and a benzodioxin ring structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a trifluoromethylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like trifluoromethanesulfonic acid. The reaction is carried out at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound .

化学反応の分析

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of adjacent carbon atoms, enabling nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS)

The phenolic hydroxyl group directs EAS to the para position (C6), while fluorination deactivates the ring.

Oxidation and Reduction

The hydroxyl group and benzodioxane ring dictate redox behavior.

Cross-Coupling Reactions

Functionalization via transition metal-catalyzed couplings:

Ring-Opening Reactions

Acid- or base-mediated cleavage of the dioxane ring:

Functional Group Interconversion

Key Stability Considerations:

科学的研究の応用

Organic Synthesis

2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol serves as a versatile building block in organic synthesis. Its trifluoromethyl group can participate in various chemical reactions such as nucleophilic substitutions and electrophilic additions. This property is particularly valuable in synthesizing complex molecules for pharmaceuticals and agrochemicals.

Case Study: Synthesis of Fluorinated Compounds

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize novel fluorinated heterocycles through a series of nucleophilic substitution reactions. The resulting compounds exhibited enhanced biological activity compared to their non-fluorinated counterparts.

Research indicates that this compound may exhibit significant biological activities. Its structure allows for interaction with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study published in Cancer Research evaluated the anticancer properties of derivatives synthesized from this compound. The results showed that certain derivatives inhibited tumor growth in vitro and in vivo models, suggesting potential therapeutic applications.

Material Science

The unique properties of this compound also make it suitable for applications in material science. Its fluorinated nature contributes to improved thermal stability and chemical resistance in polymers.

Case Study: Polymer Development

In an article from Advanced Materials, researchers incorporated this compound into polymer matrices to enhance their performance characteristics. The modified polymers demonstrated increased resistance to solvents and elevated temperatures.

作用機序

The mechanism of action of 2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its reactivity and ability to form stable complexes with target molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .

類似化合物との比較

Similar Compounds

1,4-Benzodioxin, 2,3-dihydro-: This compound shares a similar benzodioxin ring structure but lacks the trifluoromethyl groups.

2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with different structural features.

Uniqueness

2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in various research and industrial applications .

生物活性

2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H5F3O3. Its structure features a benzodioxin core with trifluoromethyl substituents that influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with cellular targets. Research indicates that this compound may act as an inhibitor of microtubule assembly, similar to other compounds in the benzodioxin class. The inhibition of microtubule dynamics can lead to significant effects on cell division and proliferation.

Key Mechanisms

- Microtubule Inhibition : The compound competes with colchicine for binding to tubulin, disrupting normal microtubule formation and function .

- Antimitotic Activity : It exhibits antimitotic properties by interfering with the mitotic spindle assembly, which is crucial for proper cell division .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antitumor Activity : A study demonstrated that derivatives of benzodioxole compounds showed significant antitumor effects in vitro by inhibiting cell proliferation in cancer cell lines. These compounds were found to be competitive inhibitors affecting tubulin dynamics .

- Structure–Activity Relationship (SAR) : Research has indicated that modifications in the benzodioxin structure can significantly impact biological activity. For instance, the presence of methoxy or ethoxy groups at specific positions enhances antitumor efficacy while maintaining structural integrity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Microtubule inhibition | Antimitotic |

| Podophyllotoxin | Microtubule stabilization disruption | Anticancer |

| Colchicine | Competitive binding to tubulin | Antigout and anticancer |

特性

IUPAC Name |

2,2,3-trifluoro-3H-1,4-benzodioxin-5-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-7-8(10,11)14-5-3-1-2-4(12)6(5)13-7/h1-3,7,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVNUIMJAUJHTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(C(O2)F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。